molecular formula C9H11NO3 B1330763 Ethyl 4-hydroxyphenylcarbamate CAS No. 7159-95-7

Ethyl 4-hydroxyphenylcarbamate

Cat. No. B1330763
CAS RN: 7159-95-7
M. Wt: 181.19 g/mol
InChI Key: BECNKUVYBNETOM-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxyphenylcarbamate is a chemical compound that is related to various research areas, including the synthesis of antimitotic agents, thermal decomposition studies, and the preparation of enantiomerically pure compounds. It is structurally characterized by the presence of a hydroxyphenyl group attached to a carbamate moiety. This compound is of interest due to its potential biological activity and its role as an intermediate in the synthesis of other chemical entities.

Synthesis Analysis

The synthesis of ethyl 4-hydroxyphenylcarbamate-related compounds has been explored in several studies. For instance, chiral isomers of a related compound, ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate, have been synthesized and shown to be active in biological systems, with the S-isomer being more potent than the R-isomer . Additionally, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an intermediate in biologically active compounds, has been optimized with a total yield of 81% .

Molecular Structure Analysis

The molecular structure of ethyl 4-hydroxyphenylcarbamate and its derivatives has been characterized using various techniques. For example, the crystal structure of a related compound, ethyl 3-[1-(2-hydroxyphenyl)ethylidene]carbazate, features intermolecular N—H⋯O hydrogen bonds forming centrosymmetric dimers and an intramolecular O—H⋯N interaction . In another study, the molecular structures of a series of carbamates, including ethyl N-[2-(hydroxyacetyl)phenyl]carbamate, were elucidated, revealing hydrogen bonding and pi-pi stacking interactions .

Chemical Reactions Analysis

Ethyl 4-hydroxyphenylcarbamate-related compounds undergo various chemical reactions. The thermal decomposition of methylene-4,4'-di(ethylphenylcarbamate) leads to methylene-4,4'-di(phenylisocyanate) as the main product, with polycarbodiimides and small amounts of amines and urea derivatives as by-products . The Lossen rearrangement mediated by ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate has been applied for the synthesis of ureas from carboxylic acids, achieving good yields without racemization .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-hydroxyphenylcarbamate derivatives are influenced by their molecular structure. For instance, the presence of the hydroxyphenyl group can lead to specific intermolecular interactions, as seen in the crystal structure analysis . The thermal decomposition study provides insights into the stability and decomposition pathways of related carbamate compounds . Directed lithiation reactions of related compounds have been performed to achieve high yields of substituted products, indicating the reactivity of these molecules .

Scientific Research Applications

Application in Food Science

  • Specific Scientific Field: Food Science
  • Summary of the Application: Ethyl Carbamate (EC) is classified as a Group 2A carcinogen and is most abundant in fermented foods, such as Cachaca, Shaoxing wine, and Chinese liquor (baijiu) . A novel ethyl carbamate hydrolase (ECH) with high specificity to EC was isolated from Acinetobacter calcoaceticus, and its enzymatic properties and EC degradability were investigated .
  • Methods of Application or Experimental Procedures: ECH was immobilized to resist extreme environmental conditions, and the flavor substance changes were explored by gas chromatography-mass spectrometry (GC/MS) .
  • Results or Outcomes: The specific enzymatic activity of ECH was 68.31 U/mg. Notably, ECH exhibited excellent thermal stability and tolerance to sodium chloride and high ethanol concentration (remaining at 40% activity in 60% (v/v) ethanol, 1 h). The treatment of immobilized ECH for 12 h decreased the EC concentration in liquor by 71.6 μg/L .

Application in Medicinal Chemistry

  • Specific Scientific Field: Medicinal Chemistry
  • Summary of the Application: The carbamate group is a key structural motif in many approved drugs and prodrugs. There is an increasing use of carbamates in medicinal chemistry and many derivatives are specifically designed to make drug−target interactions through their carbamate moiety .
  • Methods of Application or Experimental Procedures: The chemical methodologies adopted for the synthesis of these carbamate derivatives include a variety of cyclic ether-derived carbamates, leading to a wide range of novel organic carbamates as potent HIV-1 protease, β-secretase, serine protease, and cysteine protease inhibitors .
  • Results or Outcomes: The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety. In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .

Application in Food and Beverage Analysis

  • Specific Scientific Field: Food and Beverage Analysis
  • Summary of the Application: Ethyl Carbamate (EC) is often found in various foods and beverages, and its determination involves various strategies according to the material, food or beverage, solid or liquid, and according to the concentration, from ng/L to mg/L .
  • Methods of Application or Experimental Procedures: Usually, adapted extractive techniques and pre-concentration step are followed by analysis by gas chromatography coupled to mass spectrometry (GC–MS) .
  • Results or Outcomes: This method allows for the detection and quantification of Ethyl Carbamate in a wide range of food and beverage samples .

Application in Medicinal Chemistry

  • Specific Scientific Field: Medicinal Chemistry
  • Summary of the Application: The carbamate group is a key structural motif in many approved drugs and prodrugs. There is an increasing use of carbamates in medicinal chemistry and many derivatives are specifically designed to make drug−target interactions through their carbamate moiety .
  • Methods of Application or Experimental Procedures: The chemical methodologies adopted for the synthesis of these carbamate derivatives include a variety of cyclic ether-derived carbamates, leading to a wide range of novel organic carbamates as potent HIV-1 protease, β-secretase, serine protease, and cysteine protease inhibitors .
  • Results or Outcomes: The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety. In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .

Application in Food and Beverage Analysis

  • Specific Scientific Field: Food and Beverage Analysis
  • Summary of the Application: Ethyl Carbamate (EC) is often found in various foods and beverages, and its determination involves various strategies according to the material, food or beverage, solid or liquid, and according to the concentration, from ng/L to mg/L .
  • Methods of Application or Experimental Procedures: Usually, adapted extractive techniques and pre-concentration step are followed by analysis by gas chromatography coupled to mass spectrometry (GC–MS) .
  • Results or Outcomes: This method allows for the detection and quantification of Ethyl Carbamate in a wide range of food and beverage samples .

Future Directions

While specific future directions for Ethyl 4-hydroxyphenylcarbamate were not found in the search results, the development of carbohydrate-containing drugs seems to have slowed down in recent years . Potential directions in the development of carbohydrate-containing drugs include pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials .

properties

IUPAC Name

ethyl N-(4-hydroxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-9(12)10-7-3-5-8(11)6-4-7/h3-6,11H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECNKUVYBNETOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345163
Record name Ethyl 4-hydroxyphenylcarbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-(4-hydroxyphenyl)carbamate

CAS RN

7159-95-7
Record name Ethyl 4-hydroxyphenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl N-(4-hydroxyphenyl)carbamate
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Synthesis routes and methods I

Procedure details

p-aminophenol 33.36 g (0.3 mole) and 12 g NaOH were dissolved in 120 ml water and cooled to ice salt bath temperature. To the stirring solution, 24 ml ethylchloroformate were slowly added. A white precipitate was found. One gram sodium dithionite was added and mixed. The solid was filtered by suction and washed with cold water (50 ml). Recrystallization from hot water gave a crystalline powder, 48.3 g (89%), MP 120°-123°.
Quantity
33.36 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
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120 mL
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24 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

20 g of 4-aminophenol (Mw=109.13; 0.18324 mol) are suspended in 200 cm3 of anhydrous dichloromethane, under an inert atmosphere. The suspension is cooled to a temperature of 0° C. in a bath of ice and 16.4 cm3 of anhydrous pyridine (Mw=79.10; d=0.981; 0.2034 mol) are then added. 17.6 cm3 of ethyl chloroformate (Mw=108.53; d=1.13; 0.18324 mol) are then added dropwise so as to keep the mixture at a temperature below 10° C. The reaction mixture is kept stirring for two hours. The mixture is poured onto one liter of ice-cold water and then extracted with ethyl acetate. The organic phase is washed with water and then dried, filtered and evaporated under vacuum. After recrystallization from a heptane/ethyl acetate mixture, 21 g of a white powder are obtained, which corresponds to a yield of 63%. The melting point of the product obtained is 127.2° C. The H NMR spectrum and the elemental analysis are in accordance with the expected product.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
16.4 mL
Type
reactant
Reaction Step Two
Quantity
17.6 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
63%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
O Hosseinaei, D Harper, B Williams - escholarship.org
Various catalytic technologies are being developed to efficiently convert lignin into renewable chemicals. However, due to its complexity, catalytic lignin depolymerization often …
Number of citations: 0 escholarship.org

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